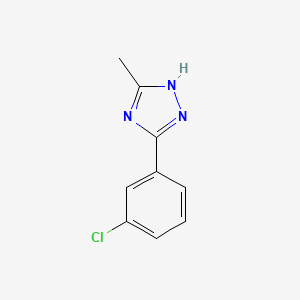

3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole

Beschreibung

3-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 3 and a methyl group at position 3. This compound has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. Synthesized via multi-step protocols involving condensation and cyclization reactions, it serves as a key intermediate in developing inhibitors of protein-protein interactions (PPIs). For instance, its carboxylic acid derivative (1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid) demonstrated binding affinity for cyclin-dependent kinases (CDK2/cyclin A and CDK4/cyclin D) in fluorescence polarization (FP) assays, with cellular IC50 values below 30 µM in cancer cell lines . Its molecular framework allows for diverse functionalization, enabling exploration of structure-activity relationships (SARs) in drug discovery.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYDTIORJVVJBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501324389 | |

| Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730159 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

720702-66-9 | |

| Record name | 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501324389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chlorobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with formic acid or its derivatives to yield the desired triazole compound.

Industrial Production Methods

In an industrial setting, the production of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The triazole ring undergoes nucleophilic and electrophilic substitutions, influenced by the electron-withdrawing 3-chlorophenyl group. Key reactions include:

Thione Formation

Reaction with carbon disulfide (CS₂) in alcoholic potassium hydroxide generates potassium hydrazinecarbodithioate intermediates, which cyclize to yield 4-amino-5-substituted-1,2,4-triazole-3-thiones .

Example :

Acylation

The amino group at position 4 reacts with acyl chlorides to form amides. For instance, treatment with acetyl chloride produces 4-acetamido derivatives, enhancing solubility for pharmacological applications .

Oxidation and Reduction

The triazole skeleton and substituents participate in redox transformations:

Oxidation

Reduction

Cycloaddition and Ring-Opening

The triazole core engages in cycloaddition reactions:

1,3-Dipolar Cycloaddition

With alkynes or nitriles, it forms fused heterocycles. For example, reaction with phenylacetylene yields pyrazolo-triazole hybrids :

Metal Complexation

The nitrogen-rich triazole acts as a ligand for transition metals, forming complexes with Cu(II), Zn(II), and Fe(III). These complexes exhibit enhanced antimicrobial and anticancer activities .

Table 1: Representative Metal Complexes

| Metal Salt | Complex Structure | Application |

|---|---|---|

| CuCl₂ | [Cu(Triazole)₂Cl₂] | Antifungal |

| Zn(NO₃)₂ | [Zn(Triazole)(NO₃)₂] | Antibacterial |

Functionalization at the Chlorophenyl Ring

The 3-chlorophenyl group undergoes electrophilic substitution:

Halogenation

Suzuki Coupling

Elimination Reactions

Under basic conditions, elimination of small molecules (e.g., H₂O, NH₃) occurs, forming fused aromatic systems. For example, heating with NaOH yields benzotriazole derivatives .

Key Mechanistic Insights

-

Regioselectivity : Substituents on the triazole ring direct reactions to specific positions. The 3-chlorophenyl group enhances electrophilic substitution at the para position .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while ethanol promotes cycloreversion pathways .

Wissenschaftliche Forschungsanwendungen

3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.

Wirkmechanismus

The mechanism of action of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Activity Modulation : Thiol- or thiadiazole-containing analogs (e.g., triazolo-thiadiazoles) exhibit antimicrobial and antioxidant properties, unlike the parent compound’s kinase inhibition profile .

- Target Specificity : Substituents like benzyloxy (e.g., 3-methyl-5-(2-phenylmethoxyphenyl)-4H-1,2,4-triazole) enable selective binding to bromodomains, highlighting the role of aromatic groups in target engagement .

Biologische Aktivität

The compound 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Antibacterial Activity

Research indicates that triazole derivatives exhibit notable antibacterial properties. The synthesis of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been linked to improved activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition of Bacterial Growth : Studies have shown that triazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, a study highlighted that certain triazole compounds demonstrated Minimum Inhibitory Concentrations (MICs) in the range of 31.25 - 62.5 μg/mL against various bacterial strains .

- Mechanism of Action : The mechanism often involves interference with bacterial DNA synthesis through inhibition of DNA gyrase and topoisomerase enzymes. Molecular docking studies suggest that triazoles can effectively bind to these targets, leading to a reduction in bacterial proliferation .

Antifungal Activity

Triazoles are also recognized for their antifungal properties, particularly against pathogenic fungi.

Research Insights:

- Broad Spectrum Activity : Compounds in this class have demonstrated efficacy against fungi such as Candida albicans. The antifungal activity is attributed to their ability to inhibit ergosterol synthesis, a crucial component of fungal cell membranes .

- Comparative Studies : In comparative studies, triazole derivatives have shown similar or superior antifungal activity compared to established antifungal agents like fluconazole .

Anticancer Potential

The anticancer activity of 3-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazole has been explored in various cancer cell lines.

Case Studies:

- Cell Line Testing : In vitro studies conducted on colorectal cancer cell lines (e.g., HT-29) revealed that certain triazole derivatives exhibit significant cytotoxic effects. For example, compounds were found to induce apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial dysfunction .

- Mechanistic Insights : The anticancer mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival. Triazoles have been shown to affect the expression of proteins involved in apoptosis and cell cycle regulation .

Summary Table of Biological Activities

| Biological Activity | Target Organisms/Cells | Key Findings |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Escherichia coli | MICs: 31.25 - 62.5 μg/mL; inhibition via DNA gyrase |

| Antifungal | Candida albicans | Comparable activity to fluconazole; ergosterol synthesis inhibition |

| Anticancer | HT-29 (colorectal cancer) | Induces apoptosis; modulates ROS levels; affects cell cycle proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.